molecular formula C23H32N2O3 B5615401 2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one

2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5615401
M. Wt: 384.5 g/mol
InChI Key: AOZNJKCIPOTEKI-UHFFFAOYSA-N
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Description

  • This compound belongs to the family of 3,9-diazaspiro[5.5]undecane derivatives, a group known for their diverse chemical and pharmacological properties.

Synthesis Analysis

  • Divergent Synthesis Approach : Yang et al. (2008) described a divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, using Michael addition of lithium enolate to a tetrasubstituted olefin acceptor (Yang, Xiao-fa, Padilla, & Rotstein, 2008).

Molecular Structure Analysis

  • X-Ray Crystallography : Islam et al. (2017) used X-ray crystallography to elucidate the molecular structure of diazaspiro[5.5]undecane derivatives, revealing a preference for the cyclohexanone unit in these compounds to adopt a chair conformation (Islam et al., 2017).

Chemical Reactions and Properties

Physical Properties Analysis

  • Nuclear Magnetic Resonance (NMR) Studies : Zhang et al. (2008) used NMR spectroscopy to analyze the structure of a related compound, providing valuable information for understanding the physical properties of these spiro compounds (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).

Chemical Properties Analysis

  • Spirocyclization Reactions : Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through spirocyclization of pyridine substrates, highlighting the chemical behavior of these compounds (Parameswarappa & Pigge, 2011).

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how it exerts its effects. This can involve interacting with biological molecules, altering biochemical pathways, or affecting cellular structures .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-cyclopropyl-4-phenyl-9-(2-propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-2-14-28-16-21(26)24-12-10-23(11-13-24)15-20(18-6-4-3-5-7-18)22(27)25(17-23)19-8-9-19/h3-7,19-20H,2,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZNJKCIPOTEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)N1CCC2(CC1)CC(C(=O)N(C2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one

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